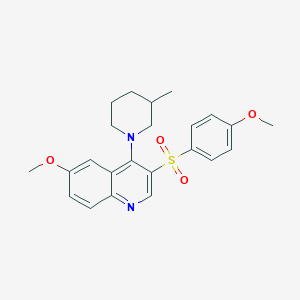

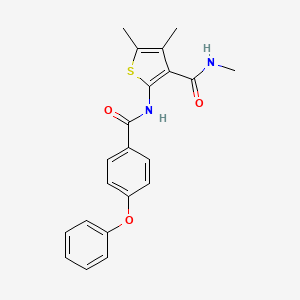

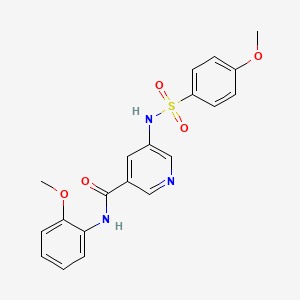

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, also known as MSQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Antibacterial Properties

A study on a similar quinoline compound, 2-sulfonylquinolone, revealed its key role in the synthesis of a broad-spectrum antibacterial agent effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).

Fluorescence and Quantum Chemical Investigations

Quinoline derivatives have been synthesized and characterized for their crystal structures and fluorescence properties, as demonstrated in a study involving the synthesis of multiple substituted quinolines starting from eugenol (Le et al., 2020).

Green Synthesis with Antibacterial Activity

Quinoxaline sulfonamides, synthesized from quinoxaline derivatives like 2-(4-methoxyphenyl)-quinoxaline, have shown promise as antibacterial agents against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Antitumor Activity

Quinoline derivatives, particularly those with certain side chains, have demonstrated DNA intercalative properties and antitumor activity, as highlighted in two studies focusing on fused tetracyclic quinolines (Yamato et al., 1989) (Yamato et al., 1990).

Chloride-Sensitive Fluorescent Indicators

The quinoline derivative SPQ and its analogs have been synthesized and characterized for their chloride-sensitive fluorescence properties, useful in biological applications (Krapf et al., 1988).

Zinc(II)-Specific Fluorescing Agents

Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, have been synthesized from a similar quinoline derivative, demonstrating potential in the study of biological zinc(II) (Mahadevan et al., 1996).

PDGF Receptor Tyrosine Kinase Inhibitors

Research on 3-substituted quinoline derivatives, including some with methoxy groups, has shown potent inhibition of PDGF receptor tyrosine kinase activity, important in the study of cell signaling and cancer (Maguire et al., 1994).

Novel Stable Fluorophore in Aqueous Media

6-Methoxy-4-quinolone, a novel fluorophore with strong fluorescence across a wide pH range in aqueous media, has been synthesized and explored for biomedical analysis (Hirano et al., 2004).

Propiedades

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-5-4-12-25(15-16)23-20-13-18(29-3)8-11-21(20)24-14-22(23)30(26,27)19-9-6-17(28-2)7-10-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWLFGJIGPDWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![3-[(2-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2366512.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)